![molecular formula C18H15NO3S2 B2682428 (5Z)-5-{[2-(benzyloxy)-3-methoxyphenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 1287651-60-8](/img/structure/B2682428.png)
(5Z)-5-{[2-(benzyloxy)-3-methoxyphenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
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Description
Scientific Research Applications
Antimicrobial Applications
Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, certain thiazolidin-4-one and thiophene derivatives showed promising antimicrobial activities, suggesting their potential as antimicrobial agents. This indicates a potential avenue for the application of (5Z)-5-{[2-(benzyloxy)-3-methoxyphenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one in developing new antimicrobial solutions (Gouda, Berghot, Shoeib, & Khalil, 2010).
Photodynamic Therapy for Cancer Treatment
Research into the development of new photosensitizers for photodynamic therapy, a treatment modality for cancer, has included the synthesis of zinc phthalocyanine derivatives. These compounds have shown high singlet oxygen quantum yields, making them potentially useful in photodynamic therapy applications. This suggests that related compounds could be explored for their efficacy in cancer treatment through photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Anti-inflammatory and Analgesic Applications
Thiazolidinone derivatives have also been synthesized and evaluated for their anti-inflammatory and analgesic activities. Novel compounds derived from visnaginone and khellinone, for instance, were screened for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, showing high efficacy. This indicates the potential of thiazolidinone compounds in the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Supramolecular Chemistry
Thiazolidinone derivatives have been explored in supramolecular chemistry for their ability to form hydrogen-bonded structures. For example, studies on the crystal structures and Hirshfeld surface analysis of thiazolidin-4-one derivatives have provided insights into their potential applications in materials science and nanotechnology (Khelloul et al., 2016).
properties
IUPAC Name |
(5Z)-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S2/c1-21-14-9-5-8-13(10-15-17(20)19-18(23)24-15)16(14)22-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,19,20,23)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECYDIQLHSUOKJ-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C=C3C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=C\3/C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-{[2-(benzyloxy)-3-methoxyphenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one |
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